![molecular formula C11H23ClN2O B1456569 N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236263-40-3](/img/structure/B1456569.png)
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Medicine
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride: is explored in medicine for its potential therapeutic properties. As a piperidine derivative, it may be involved in the synthesis of pharmaceuticals that target a range of medical conditions due to the piperidine moiety’s significance in drug design . The compound’s role in medicinal chemistry could be pivotal in creating new treatments for diseases that currently have limited therapeutic options.
Agriculture
In the agricultural sector, compounds like N,N-dipropylpyrrolidine-2-carboxamide hydrochloride could be used in the development of new agrochemicals. Its structural properties might be beneficial in formulating pesticides or herbicides that are more effective and environmentally friendly. Research in this area could lead to safer and more sustainable agricultural practices .
Material Science
Material science could benefit from the unique properties of N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride in the synthesis of novel materials. Its chemical structure could be key in creating polymers with specific characteristics or enhancing the properties of existing materials. This could have applications in various industries, including electronics, automotive, and aerospace .
Environmental Science
Environmental science research may utilize N,N-dipropylpyrrolidine-2-carboxamide hydrochloride in studying pollution remediation methods. Its chemical interactions could be significant in processes like adsorption or degradation of pollutants, contributing to cleaner water and air. The compound’s potential environmental applications underscore the importance of such research in protecting our planet .
Biochemistry
In biochemistry, N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride could play a role in understanding biological processes at the molecular level. It may be used as a reagent in enzymatic studies or in the investigation of cellular mechanisms. This could lead to insights into how certain diseases develop and how they can be treated .
Pharmacology
Pharmacological research into N,N-dipropylpyrrolidine-2-carboxamide hydrochloride could reveal its potential as a lead compound in drug discovery. Its piperidine structure is common in many pharmaceuticals, and studying its effects could lead to the development of new drugs with improved efficacy and safety profiles. The compound’s pharmacological applications are particularly promising in the search for novel therapeutics .
properties
IUPAC Name |
N,N-dipropylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h10,12H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICXWUBXJNHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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